4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid
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Overview
Description
4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenylboronic acid moiety attached to a pyrazole ring, which is further substituted with a benzyl group. The unique structure of this compound makes it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of boronate esters
Substitution: Nucleophilic substitution reactions at the pyrazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Phenolic derivatives
Reduction: Boronate esters
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
Chemistry: In organic synthesis, 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays. Its boronic acid moiety allows it to interact with diols and other biomolecules, making it useful in studying biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 1-Benzyl-4-pyrazole boronic acid pinacol ester
- 4-(1H-Pyrazol-4-yl)phenylboronic acid
Uniqueness: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is unique due to the presence of both a benzyl group and a boronic acid moiety. This combination enhances its reactivity and binding properties, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C16H15BN2O2 |
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Molecular Weight |
278.1 g/mol |
IUPAC Name |
[4-(1-benzylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H15BN2O2/c20-17(21)16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12,20-21H,11H2 |
InChI Key |
QMXXGHDFCQLIOU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN(N=C2)CC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
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